1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
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Overview
Description
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)- is a natural product found in Perezia with data available.
Scientific Research Applications
Neuroprotective Applications
1-Propanone derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise as neuroprotective agents. For instance, a compound related to 1-Propanone was found to protect cultured hippocampal neurons from glutamate toxicity, potentially lacking the side effects of current NMDA antagonists in clinical trials (Chenard et al., 1995).
Neuroleptic Agents
1-Propanone derivatives have been shown to possess potent neuroleptic activity. A study on a series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones, structurally similar to 1-Propanone, displayed significant neuroleptic effects, with some compounds demonstrating a long duration of action (Boswell et al., 1978).
Local Anesthetic Characteristics
Certain homologous local anesthetic drugs related to 1-Propanone have been characterized by various methods, including thermal analysis and spectroscopy. These substances showed different solid phases and thermodynamic stability, providing insights into the solid-state characterization of such compounds (Schmidt, 2005).
Conformational Analysis
The conformational structures of compounds similar to 1-Propanone, like 1-p-Tolyl-2-phenyl-1-propanols, have been studied using NMR spectroscopy. This research provides insights into the molecular structure and stability of such compounds (Kunieda et al., 1983).
Degradation Studies
The degradation of 1-Phenyl-2-propanone, closely related to 1-Propanone, during long-term storage has been investigated, yielding information on degradation products and factors affecting the degradation process. This study is crucial for understanding the stability and storage conditions of such compounds (Tsujikawa et al., 2021).
Antimuscarinic Activity
Substituted 1-phenyl-3-piperazinyl-2-propanones, similar in structure to 1-Propanone, have shown antimuscarinic activity. These compounds were studied for their potential utility in treating urinary incontinence associated with bladder muscle instability, demonstrating the medical potential of 1-Propanone derivatives (Kaiser et al., 1993).
properties
CAS RN |
64840-92-2 |
---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-yl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO/c1-14(2)16-7-9-17(10-8-16)18(20)15(3)13-19-11-5-4-6-12-19/h7-10,14-15H,4-6,11-13H2,1-3H3 |
InChI Key |
SSQIIGCIWQHQGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
synonyms |
4'-isopropyl-2-methyl-3-piperidinopropiophenone hydrochloride isoperisone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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